3-mercapto-4-n-butyl 1,2,4-triazole
Overview
Description
3-Mercapto-4-n-butyl 1,2,4-triazole is a heterocyclic compound containing sulfur and nitrogen atoms. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-mercapto-4-n-butyl 1,2,4-triazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the reaction of n-butyl hydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate. This intermediate is then cyclized under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-4-n-butyl 1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Thioethers, acyl derivatives.
Scientific Research Applications
3-Mercapto-4-n-butyl 1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its antiviral and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-mercapto-4-n-butyl 1,2,4-triazole involves its interaction with specific molecular targets. For example, its antiproliferative activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting cell division and inducing apoptosis in cancer cells. The compound may also interact with other cellular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-1,2,4-triazole: A closely related compound with similar chemical properties but without the n-butyl substituent.
4-Methyl-4H-1,2,4-triazole-3-thiol: Another derivative with a methyl group instead of the n-butyl group.
Taribavirin: A triazole-based antiviral drug with a different substitution pattern.
Uniqueness
3-Mercapto-4-n-butyl 1,2,4-triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the n-butyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
4-butyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-2-3-4-9-5-7-8-6(9)10/h5H,2-4H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCWIDAHTFNRHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NNC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248418 | |
Record name | 4-Butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27106-00-9 | |
Record name | 4-Butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27106-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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